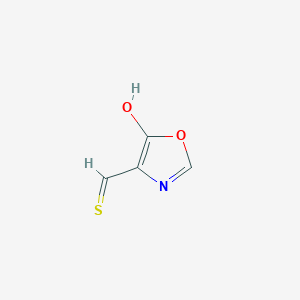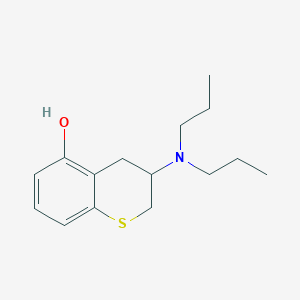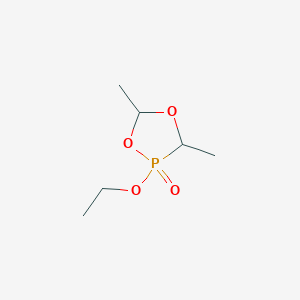![molecular formula C9H17NO4 B14317707 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate CAS No. 105804-84-0](/img/no-structure.png)
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate is an organic compound with a complex structure It is characterized by the presence of a methyl group, a methoxy group, and an amino group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate typically involves the reaction of 3-methylbutanoic acid with 2-methoxy-2-oxoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
Uniqueness
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
| 105804-84-0 | |
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,5-7(11)13-3)10-6-8(12)14-4/h10H,5-6H2,1-4H3 |
Clave InChI |
HOXSKYFLDYDRQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)OC)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)



